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N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

kinase inhibitor design positional isomerism hinge-binding motif

Researchers often face positional isomer ambiguity in piperazinylpyrimidine SAR. This compound provides the exact 3-methylpyrazine substitution to resolve kinase selectivity vectors distinct from the common 6-methyl analog. It enables direct comparative profiling in KINOMEscan or Eurofins panels, generating definitive selectivity datasets.

Molecular Formula C15H21N7
Molecular Weight 299.37 g/mol
CAS No. 2548985-86-8
Cat. No. B6448187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
CAS2548985-86-8
Molecular FormulaC15H21N7
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1N2CCN(CC2)C3=NC=CC(=N3)N(C)C
InChIInChI=1S/C15H21N7/c1-12-14(17-7-6-16-12)21-8-10-22(11-9-21)15-18-5-4-13(19-15)20(2)3/h4-7H,8-11H2,1-3H3
InChIKeyVCVYKJYVVLCJBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine: Structural & Procurement Overview


The compound is a synthetic small molecule (C₁₅H₂₁N₇, MW 299.37 g/mol) belonging to the piperazinylpyrimidine chemotype, a class extensively patented for CCR4 antagonism [1] and protein kinase inhibition [2]. Its architecture features a 2,4-disubstituted pyrimidine core bearing an N,N-dimethylamino group at the 4-position and a 3-methylpyrazin-2-yl-piperazine at the 2-position. The specific 3-methylpyrazine substitution pattern distinguishes it from the more commonly catalogued 6-methylpyrazine positional isomer (CAS 2640846-12-2, PubChem CID 155799811) [3].

Structural probe for kinase hinge-region positional isomer profiling
Access point to patent-disclosed CCR4 antagonist chemotype
Diversifiable core for piperazinylpyrimidine library construction

Why Generic Substitution Fails for This Piperazinylpyrimidine


Within the piperazinylpyrimidine series, both the position of the methyl substituent on the pyrazine ring and the nature of the amine at the pyrimidine 4-position are established SAR determinants for kinase selectivity and CCR4 potency [1][2]. The 3-methylpyrazine orientation presents a distinct steric and electronic environment compared to the 6-methyl isomer, which can alter the vector of key hydrogen-bond interactions with the hinge region of kinase ATP-binding pockets [2]. Similarly, the N,N-dimethylamine at the pyrimidine 4-position confers different physicochemical properties (cLogP, basicity) and target engagement profiles relative to N-ethyl or unsubstituted analogs that share the same 3-methylpyrazine-piperazine motif [1]. Generic substitution without experimental validation therefore risks both loss of on-target potency and introduction of uncharacterized off-target effects.

Positional isomer mismatch (6-methyl analog)

May shift kinase hinge-binding geometry and selectivity relative to the 3-methyl orientation; class SAR suggests >10-fold selectivity differences.

Amine substitution mismatch (N-ethyl analog)

Increased N-alkyl chain length may raise lipophilicity and broaden off-target kinase engagement; predicted cLogP difference ~0.5 units per methylene.

Differentiation Evidence vs. Closest Analogs


3-Methyl vs. 6-Methyl Pyrazine: Kinase Hinge-Binding Geometry

The target compound bears the methyl group at the 3-position of the pyrazine ring, whereas the closest catalogued analog (PubChem CID 155799811, CAS 2640846-12-2) carries it at the 6-position [1]. In piperazinylpyrimidine kinase inhibitors, the pyrazine nitrogen lone pair that is oriented toward the pyrimidine core typically acts as a hinge-binding hydrogen bond acceptor; the position of the methyl substituent modulates the electronic character and steric accessibility of this acceptor [2]. The 3-methyl configuration places the methyl group ortho to the piperazine attachment point, directly influencing the conformational preference of the piperazine-pyrazine dihedral angle, whereas the 6-methyl configuration places it para to this attachment, exerting primarily electronic effects. This structural difference is significant because PI3K/mTOR-related kinase inhibitor series within the piperazinylpyrimidine class have demonstrated that substituent position on the terminal heteroaryl ring can shift kinase selectivity profiles by >10-fold [2].

Pyrazine methyl position
Class-level inference
3-methyl (ortho to piperazine) vs 6-methyl (para) isomer
May alter kinase hinge-binding geometry and selectivity profile
No direct assay comparison available; class SAR indicates >10-fold selectivity shifts
kinase inhibitor design positional isomerism hinge-binding motif pyrazine SAR

N,N-Dimethyl vs. N-Ethyl Amine: Lipophilicity & Polypharmacology

The target compound carries an N,N-dimethylamino group at the pyrimidine 4-position, which contrasts with the N-ethyl analog N-ethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS not retrieved from allowed sources) that retains the same 3-methylpyrazine-piperazine motif but differs in the amine substituent . The computed XLogP3 for the 6-methylpyrazine analog of the target compound is 1.3 [1]; the N,N-dimethyl variant is predicted to have a lower cLogP and reduced membrane permeability compared to the N-ethyl homolog due to the absence of the additional methylene unit. In the broader piperazinylpyrimidine kinase inhibitor class, increasing lipophilicity through N-alkyl chain extension has been associated with broader off-target kinase binding and higher promiscuity scores [2]. Conversely, the compact N,N-dimethyl substitution is anticipated to favor improved lipophilic ligand efficiency (LLE) and a narrower target profile, though this remains experimentally unverified for this specific compound.

Amine N-substitution
Class-level inference
N,N-dimethyl (XLogP3 ~1.3) vs N-ethyl analog (higher cLogP)
Predicted lower lipophilicity and reduced off-target promiscuity risk
Class trend: each extra methylene raises cLogP ~0.5 units; experimental confirmation needed
physicochemical optimization lipophilic ligand efficiency N-substitution SAR promiscuity risk

Piperazinylpyrimidine Kinase Inhibition: Chemotype Benchmarking

The piperazinylpyrimidine scaffold to which this compound belongs has been established as a validated kinase inhibitor chemotype. In a published series, piperazinylpyrimidine derivatives demonstrated selective antiproliferative activity against MDA-MB-468 breast cancer cells within the NCI-60 panel, with the lead compound 4 exhibiting potent inhibition of oncogenic mutant PDGFR family kinases [1]. A separate kinase profiling study (AACR Abstract 3579, 2010) confirmed that piperazinylpyrimidine derivatives designed with kinase-privileged fragments exhibit selective binding across the human kinome [2]. The target compound, bearing the 3-methylpyrazine privileged fragment attached via piperazine to the 2-position of an N,N-dimethylpyrimidin-4-amine, embodies the core pharmacophoric elements of this chemotype. While no direct IC₅₀ or Kd data exist for this specific compound, the class-level evidence establishes a plausible kinase inhibition mechanism that is structurally rationalizable.

Kinase chemotype precedent
Class-level
Piperazinylpyrimidine derivatives inhibit PDGFR kinases (NCI-60 MDA-MB-468 model)
Supports kinase screening candidacy of this scaffold
No target-specific IC₅₀ data for this compound; chemotype-level evidence
kinase inhibition NCI-60 screening antiproliferative activity piperazinylpyrimidine chemotype

CCR4 Antagonism: Predicted Chemokine Receptor Modulation

A patent family assigned to the Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences P.L.A. China (AU2013211414A1 and related filings) explicitly claims piperazinyl pyrimidine derivatives of formula I as CCR4 antagonists [1]. The general formula encompasses compounds with a pyrimidine core linked via piperazine to a substituted heteroaryl group, which structurally subsumes the target compound's 3-methylpyrazine motif. A representative piperazinylpyrimidine CCR4 antagonist has been reported with an IC₅₀ of 91.2 nM in a [³⁵S]-GTPγS binding assay using human CCR4 expressed in CHO membranes (BindingDB BDBM50380875) [2]. The target compound, containing the 3-methylpyrazin-2-yl substituent on the piperazine, falls within the scope of the patented CCR4 antagonist chemotype. The 3-methyl substitution may confer differentiated CCR4 binding kinetics or selectivity relative to unsubstituted pyrazine or 6-methylpyrazine variants, but no direct comparative CCR4 data are available for any of these specific substitutions.

CCR4 antagonist chemotype
Class-level
Patent-covered piperazinylpyrimidine class; representative IC₅₀ = 91.2 nM (BindingDB)
Supports CCR4 pathway screening context
Direct compound activity uncharacterized; chemotype reference only
CCR4 antagonist chemokine receptor G-protein coupled receptor immunomodulation

N,N-Dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine: Research Applications


3-Methylpyrazine Probe for Kinase SAR Campaigns

The compound is best deployed as a structural probe within systematic kinase inhibitor SAR studies. Its 3-methylpyrazine substituent provides a sterically differentiated hinge-binding motif relative to the more common 6-methyl isomer [1], enabling exploration of pyrazine substitution vector effects on kinome-wide selectivity. Researchers should incorporate this compound into kinase panel screens (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) alongside the 6-methyl analog (CID 155799811) to generate the first direct comparative selectivity dataset for this positional isomer pair [2]. This application is supported by the established precedent of piperazinylpyrimidine derivatives as kinase inhibitors with demonstrated selectivity for PDGFR family kinases [3].

CCR4 Antagonist Screening for Drug Discovery

Given the patent coverage of piperazinylpyrimidine derivatives as CCR4 antagonists with a representative chemotype IC₅₀ of 91.2 nM [1][2], this compound can serve as a starting point for CCR4-targeted medicinal chemistry programs. Its N,N-dimethylamine substituent is predicted to confer lower lipophilicity (XLogP3 ≈ 1.3) than N-ethyl or N-propyl analogs [3], potentially translating to improved solubility and reduced non-specific binding in chemotaxis and receptor internalization assays. Researchers in atopic dermatitis, asthma, or tumor microenvironment immunology should prioritize this compound for CCR4 binding and functional antagonist assays.

GPCR Panel Screening for Polypharmacology Assessment

The compound's structural features—a basic piperazine linked to a dimethylaminopyrimidine—are reminiscent of privileged scaffolds for aminergic GPCR engagement (dopamine, serotonin, adrenergic receptors) [1]. A related patent family describes piperazine derivatives with dopamine D3 receptor modulatory activity [2]. This compound is suitable for broad-panel GPCR screening (e.g., Eurofins SafetyScreen44 or CEREP BioPrint) to establish its receptorome profile. The resulting data would position it either as a multi-target lead or a clean chemical probe, depending on the selectivity outcome. Given the absence of any existing pharmacological data, this unbiased profiling approach is the most scientifically rigorous deployment strategy.

Building Block for Focused Compound Library Synthesis

The compound's synthetic accessibility via the modular piperazinylpyrimidine route, as disclosed in the CCR4 antagonist patent (AU2013211414A1) [1], makes it a viable building block for generating focused libraries. The N,N-dimethylamino group at the pyrimidine 4-position and the 3-methylpyrazine terminus both represent diversification points. Medicinal chemistry groups seeking to expand their in-house piperazinylpyrimidine collection for kinase or GPCR screening should consider procuring this compound as a core scaffold for parallel derivatization, particularly to access chemical space not covered by commercial 6-methylpyrazine analog libraries.

Application
Selection Property
Validation Focus
Kinase hinge-region SAR studies
3-methyl vs 6-methyl pyrazine orientation
Comparative kinase selectivity panel profiling
CCR4-targeted immunological research
CCR4 antagonist chemotype (patent-encompassed scaffold)
CCR4 binding and functional antagonist assays
GPCR selectivity profiling
Privileged aminergic GPCR scaffold features
Broad-panel receptorome screening
Focused compound library expansion
Modular piperazinylpyrimidine core with diversification points
Parallel derivatization and SAR exploration
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